Cas no 15017-02-4 (1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-)
15017-02-4 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
Numero CAS:15017-02-4
MF:C20H20N2
MW:288.386204719543
CID:177899
PubChem ID:84756
Update Time:2025-04-19
1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
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- 1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
- 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
- N,N'-bis(2-methylphenyl)benzene-1,4-diamine
- 1,4-Benzenediamine, N,N'-bis(2-methylphenyl)-
- BRN 2748709
- N,N'-Di-o-tolyl-p-phenylene diamine
- p-Phenylenediamine, N,N'-di-(o-tolyl)-
- USAF GY-1
- Einecs 239-102-7
- N,N'-Di(o-tolyl)-p-phenylenediamine
- N,N'-Di(o-tolyl)-1,4-benzenediamine
- N,N'-(4,1-Phenylene)bis(o-toluidine)
- N,N'-Di(2-methylphenyl)-p-phenylenediamine
- N,N'-Bis(2-methylphenyl)-p-phenylenediamine
- N,N'-Bis(2-methylphenyl)-1,4-benzenediamine
- AKOS025311133
- N,N'-BIS(METHYLPHENYL)-1,4-BENZENEDIAMINE
- NS00024910
- N1,N4-BIS(2-METHYLPHENYL)-1,4-BENZENEDIAMINE
- MFCD01706709
- N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade)
- NN'-Bis(methylphenyl)-1
- 3-13-00-00120 (Beilstein Handbook Reference)
- N,N/'-bis(2-methylphenyl)benzene-1,4-diamine
- DTXSID1065843
- 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)-
- 15017-02-4
- UNII-T99Y2A9GW6
- T99Y2A9GW6
- SCHEMBL108882
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- MDL: MFCD01706709
- Inchi: 1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3
- Chiave InChI: MDZBMZIJIUEQJS-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC=CC=1C)C1C=CC(=CC=1)NC1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 288.1628
- Massa monoisotopica: 288.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.1A^2
- XLogP3: 5.7
Proprietà sperimentali
- Densità: 1.0223 (rough estimate)
- Punto di ebollizione: 420.62°C (rough estimate)
- Punto di infiammabilità: 291.2°C
- Indice di rifrazione: 1.6450 (estimate)
- PSA: 24.06
1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- Letteratura correlata
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
15017-02-4 (1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-) Prodotti correlati
- 25078-04-0(2,4-Dimethyl-N-phenylaniline)
- 611-21-2(N,2-dimethylaniline)
- 68014-57-3(2,6-Dimethyl-N-(o-tolyl)aniline)
- 13021-15-3(N,N,2,4,6-Pentamethylaniline)
- 609-72-3(N,N-Dimethyl-o-toluidine)
- 1205-39-6(2-Methyl-N-phenylaniline)
- 603134-65-2(2,4,6-Trimethyl-N,N-diphenylaniline)
- 1228-80-4(2,4-Dimethyl-N,N-diphenylaniline)
- 27417-40-9(N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade))
- 74443-35-9(Bis(2,6-dimethylphenyl)amine)
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